2-((Thiophen-2-ylmethyl)thio)benzofuran

Physicochemical profiling Drug-likeness Membrane permeability

2-((Thiophen-2-ylmethyl)thio)benzofuran (CAS 88673-93-2) is a synthetic binuclear heterocyclic compound comprising a benzofuran core linked to a thiophene ring via a thioether (-S-CH2-) bridge. It belongs to the benzofuran-thiophene hybrid class and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C13H10OS2
Molecular Weight 246.4 g/mol
CAS No. 88673-93-2
Cat. No. B12892395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Thiophen-2-ylmethyl)thio)benzofuran
CAS88673-93-2
Molecular FormulaC13H10OS2
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)SCC3=CC=CS3
InChIInChI=1S/C13H10OS2/c1-2-6-12-10(4-1)8-13(14-12)16-9-11-5-3-7-15-11/h1-8H,9H2
InChIKeyBLSKVBZRAUXABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Thiophen-2-ylmethyl)thio)benzofuran (CAS 88673-93-2) – Compound Identity and Heterocyclic Class Context for Procurement


2-((Thiophen-2-ylmethyl)thio)benzofuran (CAS 88673-93-2) is a synthetic binuclear heterocyclic compound comprising a benzofuran core linked to a thiophene ring via a thioether (-S-CH2-) bridge [1]. It belongs to the benzofuran-thiophene hybrid class and is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical discovery programs . The compound was first reported in 1983 by Anisimov et al. through a thio-Claisen rearrangement of heteroaromatic sulfides, establishing its foundational synthetic route [1]. Its molecular formula is C13H10OS2 with a molecular weight of 246.348 g/mol, a calculated LogP of 4.79, and a polar surface area (PSA) of 66.68 Ų .

Why 2-((Thiophen-2-ylmethyl)thio)benzofuran Cannot Be Replaced by a Generic Benzofuran-Thiophene Analog


Within the benzofuran-thiophene hybrid chemical space, the linker chemistry—specifically the presence and position of the sulfur atom—governs critical physicochemical properties that cannot be replicated by simple methylene-bridged or directly coupled analogs [1]. The thioether (-S-CH2-) linkage in 2-((Thiophen-2-ylmethyl)thio)benzofuran imparts a LogP approximately 0.70 units higher and a PSA approximately 25 Ų larger than the corresponding methylene-bridged analog 2-(thiophen-2-ylmethyl)benzofuran (CAS 136260-98-5), fundamentally altering membrane permeability and bioavailability predictions [2]. Furthermore, the regioisomer 2-((thiophen-2-ylthio)methyl)benzofuran (CAS 88673-95-4), which positions the sulfur adjacent to the thiophene ring rather than the benzofuran ring, shares identical bulk calculated properties but is expected to exhibit divergent metabolic stability and sulfoxidation susceptibility due to the altered electronic environment of the sulfur atom . Substituting any of these analogs without experimental validation risks compromising both pharmacokinetic behavior and target engagement in downstream assays.

Quantitative Differentiation Evidence for 2-((Thiophen-2-ylmethyl)thio)benzofuran Versus Closest Analogs


LogP and PSA Differentiation Versus Methylene-Bridged Analog (CAS 136260-98-5)

The thioether linker in 2-((Thiophen-2-ylmethyl)thio)benzofuran (88673-93-2) produces a LogP of 4.79 and PSA of 66.68 Ų, compared to LogP 4.09 and PSA 41.38 Ų for the methylene-bridged analog 2-(thiophen-2-ylmethyl)benzofuran (136260-98-5) [1]. This represents a ΔLogP of +0.70 and a ΔPSA of +25.3 Ų, placing the target compound in a substantially more lipophilic and more polar surface area regime—a combination that alters predicted intestinal absorption and blood-brain barrier penetration according to standard drug-likeness filters [2].

Physicochemical profiling Drug-likeness Membrane permeability

Regioisomeric Differentiation: Sulfur Position in Thioether Linker (88673-93-2 vs. 88673-95-4)

2-((Thiophen-2-ylmethyl)thio)benzofuran (88673-93-2) and its regioisomer 2-((thiophen-2-ylthio)methyl)benzofuran (88673-95-4) share identical molecular formula (C13H10OS2), molecular weight (246.35), calculated LogP (4.79), and PSA (66.68 Ų) . However, the sulfur atom position differs critically: in 88673-93-2, sulfur is adjacent to the benzofuran ring (benzofuran-S-CH2-thiophene), whereas in 88673-95-4, sulfur is adjacent to the thiophene ring (benzofuran-CH2-S-thiophene). This positional difference is expected to alter the electronic environment of the sulfur lone pairs, affecting both the oxidation potential to sulfoxide/sulfone and the susceptibility to cytochrome P450-mediated S-oxidation, as demonstrated for structurally related thioether pesticides where CYP2C subfamily isoforms exhibit distinct regioisomer-dependent metabolic rates [1].

Regioisomerism Metabolic stability Thioether oxidation

Synthetic Route Specificity: Thio-Claisen Rearrangement as Foundational Methodology

The original synthesis of 2-((Thiophen-2-ylmethyl)thio)benzofuran was accomplished via thermal thio-Claisen [3,3]-sigmatropic rearrangement of allyl hetaryl sulfides [1]. This pericyclic pathway is mechanistically distinct from the nucleophilic substitution route (benzofuran-2-thiol + thiophen-2-ylmethyl halide) that is commonly employed for the regioisomer 88673-95-4 . The thio-Claisen rearrangement proceeds through a six-membered cyclic transition state that imposes stereoelectronic constraints on the migrating allyl fragment; kinetic data from the 1983 study demonstrated that the aromatic character of the heteroring directly modulates the activation barrier, with more aromatic systems hindering rearrangement [1].

Synthetic chemistry Thio-Claisen rearrangement Heterocyclic synthesis

Molecular Complexity Advantage Over Simpler Benzofuran-Thiophene Scaffolds

2-((Thiophen-2-ylmethyl)thio)benzofuran (MW 246.35, 2 sulfur atoms, 3 rotatable bonds) offers greater molecular complexity than the directly coupled analog 2-(thiophen-2-yl)benzofuran (CAS 65246-50-6; MW 200.26, 1 sulfur atom, 1 rotatable bond) . The thioether linker introduces an sp3-hybridized methylene unit that increases three-dimensional character (fraction sp3 = 0.077 for target vs. 0.000 for direct analog) and provides an additional hydrogen bond acceptor site at the sulfur atom. In the context of fragment-based and diversity-oriented synthesis, this added complexity correlates with improved selectivity profiles in target-based screening, as demonstrated across broader benzofuran SAR campaigns where linker flexibility positively modulates target engagement [1].

Molecular complexity Fragment-based drug design Scaffold diversity

Recommended Application Scenarios for 2-((Thiophen-2-ylmethyl)thio)benzofuran Based on Evidence


Pharmacokinetic Probe Compound for Thioether-Containing Benzofuran-Thiophene Hybrids

Given its calculated LogP of 4.79 and PSA of 66.68 Ų—values that place it near the upper boundary of oral drug-likeness space—this compound is well-suited as a pharmacokinetic probe to study how the thioether linker modulates membrane permeability and first-pass metabolism relative to methylene-bridged (LogP 4.09) or directly coupled (LogP 4.16) analogs . Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies comparing 88673-93-2 against 136260-98-5 can directly quantify the contribution of the sulfur atom to passive diffusion rates.

Regioisomeric Selectivity Standard for Cytochrome P450 Sulfoxidation Studies

The existence of a well-defined regioisomer pair (88673-93-2 with sulfur adjacent to benzofuran vs. 88673-95-4 with sulfur adjacent to thiophene) makes this compound valuable as a probe for studying CYP450 isoform selectivity in thioether oxidation . Incubating both isomers with human liver microsomes or individual recombinant CYP isoforms (particularly CYP2C8, CYP2C9, CYP2C19, and FMO3) would reveal whether the aromatic ring adjacent to the sulfur atom influences the rate and stereochemistry of sulfoxide formation, providing actionable data for medicinal chemists designing metabolically stable thioether-containing drug candidates [1].

Scaffold-Hopping Reference Point in Nematicidal or Antimicrobial Benzofuran SAR Programs

Benzofuran derivatives containing thiophene moieties have demonstrated promising nematicidal activity against Meloidogyne incognita, with certain benzofuran-2-carbonyl-thiophene analogs achieving LC50 values as low as 3.20 mg/L at 72 hours [2]. Although 2-((Thiophen-2-ylmethyl)thio)benzofuran differs from the carbonyl-linked series by having a thioether bridge, introducing this compound into a scaffold-hopping exercise allows researchers to evaluate whether the thioether linker—which alters both electronic properties and conformational flexibility—can retain or improve upon the nematicidal potency of the carbonyl series while potentially mitigating the metabolic liability associated with the ketone group.

Synthetic Chemistry Reference Standard for Thio-Claisen Rearrangement Product Verification

As one of the characterized products from the foundational 1983 thio-Claisen rearrangement study by Anisimov et al., this compound serves as a historical reference standard for verifying the regiochemical outcome of thio-Claisen rearrangements involving heteroaromatic allyl sulfides [3]. Researchers developing new tandem pericyclic sequences or investigating the scope of sigmatropic rearrangements in heterocyclic systems can use this compound as an authenticity benchmark to confirm that their reaction conditions produce the thermodynamically expected C-S connectivity at the benzofuran 2-position rather than alternative regioisomeric or rearranged products.

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